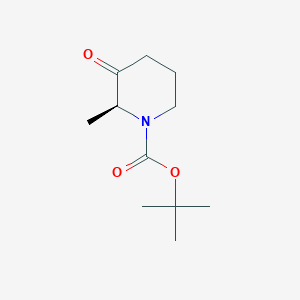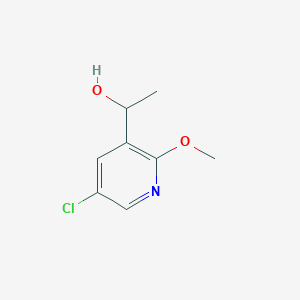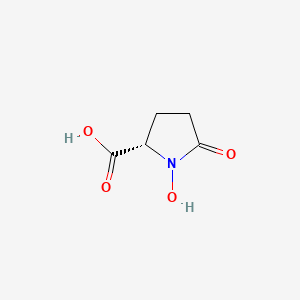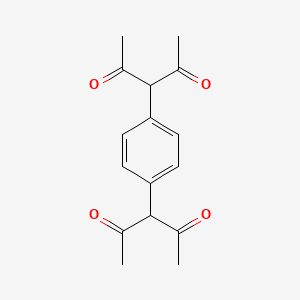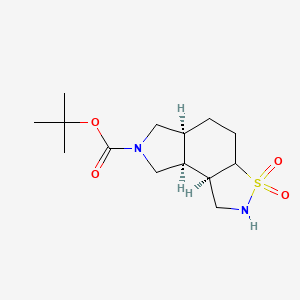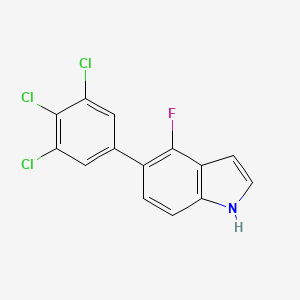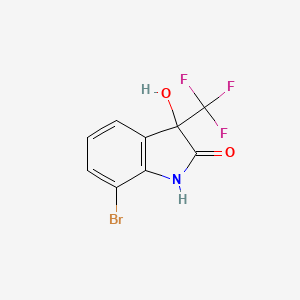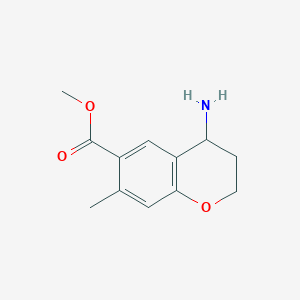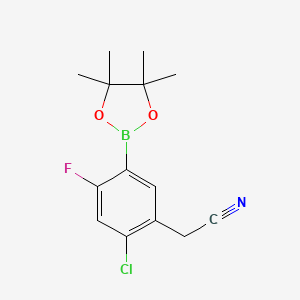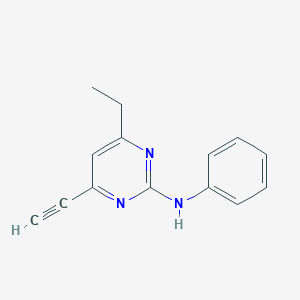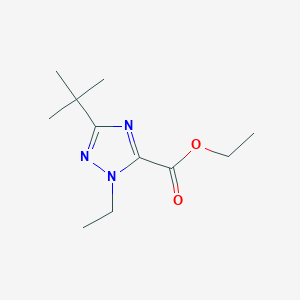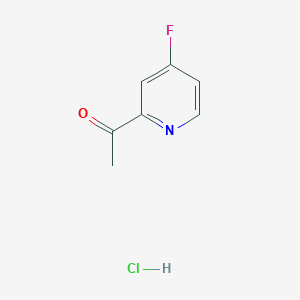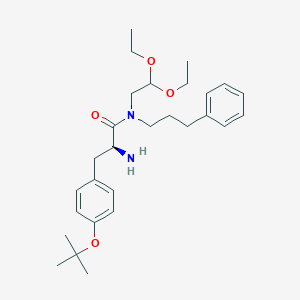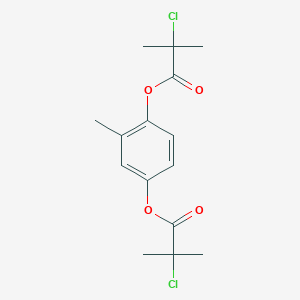
2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) is an organic compound with a complex structure It is characterized by the presence of two 2-chloro-2-methylpropanoate groups attached to a 1,4-phenylene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) typically involves the esterification of 2-chloro-2-methylpropanoic acid with 1,4-phenylenedimethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is increasingly being adopted.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include substituted derivatives with functional groups like amines or thiols.
Hydrolysis: Products are 2-chloro-2-methylpropanoic acid and 1,4-phenylenedimethanol.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Applications De Recherche Scientifique
2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive ester groups.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) involves its interaction with nucleophiles due to the presence of reactive ester and chloro groups. These interactions can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The compound may also undergo hydrolysis in biological systems, releasing active metabolites that exert their effects through various molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-chloro-2-methylpropanoate
- 2-Chloro-2-methylpropanoic acid
- 1,4-Phenylenedimethanol
Uniqueness
2-Methyl-1,4-phenylenebis(2-chloro-2-methylpropanoate) is unique due to its dual ester and chloro functionalities, which provide a versatile platform for chemical modifications. This dual functionality is not commonly found in similar compounds, making it particularly valuable for specialized applications in synthetic chemistry and materials science.
Propriétés
Formule moléculaire |
C15H18Cl2O4 |
|---|---|
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
[4-(2-chloro-2-methylpropanoyl)oxy-3-methylphenyl] 2-chloro-2-methylpropanoate |
InChI |
InChI=1S/C15H18Cl2O4/c1-9-8-10(20-12(18)14(2,3)16)6-7-11(9)21-13(19)15(4,5)17/h6-8H,1-5H3 |
Clé InChI |
UUJHIPNERGDNGB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC(=O)C(C)(C)Cl)OC(=O)C(C)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


